CP-944629
Overview
Description
CP-944629 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-A]pyridine derivatives typically involves the use of palladium-catalyzed reactions. One efficient method includes the addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another approach involves a tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of continuous flow processes and microwave-assisted synthesis are promising techniques for scaling up the production of 1,2,4-Triazolo[4,3-A]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-A]pyridine derivatives undergo various chemical reactions, including:
Oxidation: Oxidative C(sp3)–H functionalization in the presence of I2–DMSO.
Substitution: Cu-catalyzed direct C–H (hetero)arylation to construct deep-blue-emitting luminophores.
Coupling Reactions: Palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement.
Common Reagents and Conditions
Oxidation: I2–DMSO for oxidative functionalization.
Substitution: Copper catalysts for direct C–H (hetero)arylation.
Coupling: Palladium catalysts for tandem C–N coupling.
Major Products
The major products formed from these reactions include functionalized triazolo[4,3-A]pyridine derivatives with various substituents that exhibit unique photophysical properties and potential biological activities .
Scientific Research Applications
1,2,4-Triazolo[4,3-A]pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex heterocyclic compounds.
Biology: Potential inhibitors of c-Met kinase, showing anti-tumor activity against cancer cell lines.
Medicine: Investigated for their potential as therapeutic agents due to their kinase inhibition properties.
Industry: Employed in the development of deep-blue-emitting luminophores for optoelectronic applications.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-A]pyridine derivatives involves the inhibition of specific kinases, such as c-Met kinase. These compounds bind to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-A]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are structurally similar due to the presence of a triazole ring fused to a pyridine or pyrazine ring.
Triazolo[1,5-A]pyridine derivatives: These compounds are synthesized using similar palladium-catalyzed reactions and exhibit unique photophysical properties.
Uniqueness
1,2,4-Triazolo[4,3-A]pyridine derivatives are unique due to their specific substitution patterns, which confer distinct biological activities and photophysical properties. The presence of the 2,4,5-trifluorophenyl and oxazolyl groups further enhances their potential as therapeutic agents and materials for optoelectronic applications .
Properties
IUPAC Name |
5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZJNPIWZYMGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057876 | |
Record name | CP-944629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668990-94-1 | |
Record name | CP-944629 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668990941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-944629 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB2ZD36HED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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